molecular formula C14H10BrN3O3 B5304050 (Z)-3-(2-bromo-4-nitroanilino)-1-pyridin-4-ylprop-2-en-1-one

(Z)-3-(2-bromo-4-nitroanilino)-1-pyridin-4-ylprop-2-en-1-one

Cat. No.: B5304050
M. Wt: 348.15 g/mol
InChI Key: PBPQAHLLIRUYLD-YVMONPNESA-N
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Description

(Z)-3-(2-bromo-4-nitroanilino)-1-pyridin-4-ylprop-2-en-1-one is a synthetic organic compound that features a bromine and nitro group attached to an aniline ring, which is further connected to a pyridine ring via a prop-2-en-1-one linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-bromo-4-nitroanilino)-1-pyridin-4-ylprop-2-en-1-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-bromo-4-nitroaniline and 4-pyridinecarboxaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-bromo-4-nitroaniline and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the this compound.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-bromo-4-nitroanilino)-1-pyridin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).

    Reduction: Reducing agents (hydrogen gas, sodium borohydride), solvents (methanol, ethanol).

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of the corresponding amino derivative.

    Oxidation: Formation of oxidized products at the aniline ring.

Scientific Research Applications

(Z)-3-(2-bromo-4-nitroanilino)-1-pyridin-4-ylprop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (Z)-3-(2-bromo-4-nitroanilino)-1-pyridin-4-ylprop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromine groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitroaniline: Shares the bromine and nitro groups but lacks the pyridine and prop-2-en-1-one linkage.

    4-Bromo-2-nitroaniline: Similar structure but with different positioning of the bromine and nitro groups.

    N,N-Dimethyl-2-bromo-4-nitroaniline: Contains additional methyl groups on the aniline nitrogen.

Uniqueness

(Z)-3-(2-bromo-4-nitroanilino)-1-pyridin-4-ylprop-2-en-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of both the pyridine ring and the prop-2-en-1-one linkage differentiates it from simpler analogs, providing opportunities for diverse chemical transformations and interactions.

Properties

IUPAC Name

(Z)-3-(2-bromo-4-nitroanilino)-1-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3/c15-12-9-11(18(20)21)1-2-13(12)17-8-5-14(19)10-3-6-16-7-4-10/h1-9,17H/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPQAHLLIRUYLD-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC=CC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)N/C=C\C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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